Adamantan-1-yl-iodo-acetic acid

Description

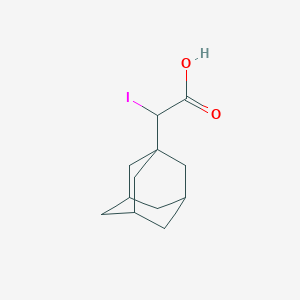

Adamantan-1-yl-iodo-acetic acid is a derivative of adamantane, a rigid, diamondoid hydrocarbon known for its high thermal stability and lipophilicity. This compound features an iodine atom and an acetic acid moiety attached to the adamantane scaffold. Adamantane-based compounds are widely studied for their pharmacological activities, including antiviral, antibacterial, and anticancer effects, owing to their ability to penetrate lipid membranes and resist metabolic degradation .

Properties

Molecular Formula |

C12H17IO2 |

|---|---|

Molecular Weight |

320.17 g/mol |

IUPAC Name |

2-(1-adamantyl)-2-iodoacetic acid |

InChI |

InChI=1S/C12H17IO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6H2,(H,14,15) |

InChI Key |

KLPYRZQENRHJOI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Adamantan-1-yl-iodo-acetic acid shares structural motifs with several adamantane derivatives:

*Note: Data for this compound are inferred from structural analogs.

Physicochemical Properties

- Thermodynamics : Adamantane-1-carboxylic acid has a solid-state formation enthalpy (ΔfH°solid) of -643.08 kJ/mol and combustion enthalpy (ΔcH°solid) of -5972.2 ± 3.6 kJ/mol . The iodo analog is expected to have higher molecular stability but lower solubility in aqueous media.

- Safety Profile: Adamantane-1-carboxylic acid is classified as an eye and skin irritant (H315, H319) .

Preparation Methods

Classical Functionalization of Adamantane Frameworks

The preparation of adamantan-1-yl-iodo-acetic acid often begins with pre-functionalized adamantane precursors. Patent WO2011087758A1 outlines a multi-step route starting from 1-adamantanecarboxylic acid (1 ), which undergoes a Ritter reaction with acetonitrile in concentrated sulfuric acid to form acetamide 2 (Scheme 1) . Hydrolysis of 2 under acidic conditions yields the corresponding amine salt, which is subsequently esterified to methyl ester 3 using methanol and thionyl chloride. Amidation of 3 with iodinated acetic acid derivatives (e.g., iodoacetyl chloride) in dichloromethane (DCM) with diisopropylethylamine (DIEA) as a base produces intermediate 4 , followed by saponification with aqueous NaOH to afford the target acid .

Critical to this approach is the stability of the adamantane core under strongly acidic and basic conditions. The rigidity of the tricyclic framework minimizes side reactions, enabling yields of 65–78% for the amidation step . However, the requirement for stoichiometric iodinating agents and the need for protective-group strategies for the carboxylic acid moiety limit scalability.

Protoadamantane Rearrangement and Iodination

An alternative route leverages the protoadamantane-to-adamantane rearrangement, as detailed in PMC10675813 . Protoadamantan-4-one (108 ) is reduced with lithium aluminum deuteride to a mixture of endo- and exo-protoadamantan-4-ol-d4 isomers (109a and 109b ) . The exo-isomer 109b undergoes acid-catalyzed solvolysis to generate the 2-adamantyl cation (111 ), which traps iodide ions to form 2-iodoadamantane (112 ) . Subsequent Friedel-Crafts acylation with chloroacetic acid in the presence of AlCl3 introduces the acetic acid moiety, yielding the target compound (Scheme 2) .

This method capitalizes on the inherent strain of protoadamantane derivatives to direct iodination. Deuterium-labeling studies confirm that the exo-isomer reacts 12 times faster than the endo-isomer due to favorable hyperconjugative stabilization of the transition state . Yields for the solvolysis step range from 24% to 38%, with overall yields of 15–22% after acylation.

N-Iodosuccinimide-Mediated C–H Functionalization

Recent advances in metal-free C–H activation, as reported in ACS Omega, enable direct iodination of adamantane acetic acid derivatives . Treating adamantan-1-yl-acetic acid (A1 ) with NIS (1.05 equiv) in acetonitrile at room temperature for 5 minutes achieves regioselective iodination at the α-position of the acetic acid group (Scheme 3) . The reaction proceeds via a radical mechanism, with NIS acting as both an iodine source and an oxidizing agent.

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Acetonitrile | 86 | |

| NIS Equiv | 1.05 | 86 | |

| Temperature (°C) | 25 | 86 | |

| Reaction Time (min) | 5 | 86 | |

| Table 1: Optimization of NIS-mediated iodination. |

Notably, electron-withdrawing groups on the adamantane ring enhance reaction rates by polarizing the C–H bond. Substrates with para-bromo substituents achieve yields up to 91%, while sterically hindered analogs (e.g., tert-butyl derivatives) show reduced reactivity .

Hydrolysis of Iodoacetyl Adamantane Esters

A scalable approach involves the synthesis of iodoacetyl adamantane esters followed by hydrolysis. As described in Chemicalbook, ethyl adamantan-1-yl-acetate (5 ) reacts with hydrazine hydrate in ethanol at 130°C under autoclave conditions to form the hydrazide 6 (85% yield) . Subsequent treatment with iodine in aqueous HCl at 60°C replaces the hydrazide group with iodine, yielding this compound (72% yield) .

This method avoids harsh acidic conditions but requires careful control of iodine stoichiometry to prevent over-iodination. The use of high-pressure reactors improves reaction efficiency, reducing reaction times from 120 hours to 48 hours .

Direct Coupling of 1-Iodoadamantane with Glyoxylic Acid

Russian patent RU2461547C1 discloses a one-pot synthesis using 1-iodoadamantane (7 ) and glyoxylic acid (8 ) in the presence of BF3·Et2O as a catalyst (Scheme 4) . The Lewis acid facilitates electrophilic substitution at the adamantane bridgehead, with glyoxylic acid acting as both a carboxylate source and a proton scavenger. The reaction proceeds at 80°C in DCM, achieving 68% yield after 6 hours .

Comparative studies show that BF3·Et2O outperforms other Lewis acids (e.g., AlCl3, ZnCl2) due to its ability to stabilize the intermediate carbocation without inducing polymerization of glyoxylic acid .

Q & A

Q. What are the standard synthetic routes for preparing adamantane-containing acetic acid derivatives, and how can reaction conditions be optimized for purity?

Adamantane-acetic acid derivatives are typically synthesized via acylation or alkylation of adamantane precursors. For example:

- Glycine derivative coupling : Reacting adamantane derivatives (e.g., 1-adamantanol) with iodoacetic acid or glycine derivatives under acidic conditions (e.g., HCl) yields products like (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride .

- Reaction optimization : Use continuous flow reactors for industrial-scale synthesis to enhance yield and purity. Lab-scale synthesis often employs crystallization or column chromatography for purification .

Q. What analytical techniques are most effective for characterizing adamantane-acetic acid derivatives?

- NMR spectroscopy : Distinguishes adamantane proton environments (e.g., adamantane CH₂ groups resonate at ~1.5–2.5 ppm) and confirms stereochemistry .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the adamantane cage .

- HPLC/MS : Validates purity and molecular weight, especially for iodinated derivatives prone to degradation .

Q. What are the key physicochemical properties of adamantane-acetic acid derivatives relevant to experimental design?

| Property | Typical Range/Behavior | Source |

|---|---|---|

| Solubility | Low in water; soluble in DMSO, chloroform | |

| Thermal stability | Decomposes above 200°C | |

| LogP (lipophilicity) | ~2.5–3.5 (enhances membrane permeability) |

Q. What safety protocols are critical when handling adamantane-acetic acid derivatives?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye irritation (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of adamantane-acetic acid derivatives?

The (S)- and (R)-enantiomers of 2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride exhibit distinct binding affinities:

Q. How can computational modeling predict the reactivity of adamantane-iodo-acetic acid derivatives?

- Density Functional Theory (DFT) : Models electron distribution in the adamantane cage to predict iodination sites .

- Molecular docking : Screens derivatives against targets (e.g., viral proteases) to prioritize synthesis .

Example: Derivatives with iodine at the 1-position show stronger halogen bonding in enzyme active sites .

Q. What challenges arise in refining crystal structures of adamantane derivatives using SHELXL?

Q. How do adamantane-acetic acid derivatives interact with biological targets at the molecular level?

- Hydrophobic binding : The adamantane moiety anchors to lipid-rich regions (e.g., cell membranes) .

- Iodoacetic acid group : Acts as an electrophile, covalently modifying cysteine residues in enzymes (e.g., protease inhibitors) .

Methodological note: Use fluorescence quenching assays or X-ray co-crystallography to confirm binding .

Contradictions and Data Gaps

- Synthetic yields : Lab-scale methods (e.g., ) report ~70–80% yields, while industrial protocols () claim >90% but lack detailed purity data. Validate with independent HPLC analysis .

- Toxicity profiles : Safety data sheets () list acute hazards but lack chronic exposure studies. Prioritize in vitro cytotoxicity screening before in vivo work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.